4-Acetamidophenyl [4-(trifluoroacetyl)phenyl]acetate
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Overview
Description
4-Acetamidophenyl [4-(trifluoroacetyl)phenyl]acetate is an organic compound that features both acetamidophenyl and trifluoroacetylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidophenyl [4-(trifluoroacetyl)phenyl]acetate typically involves the esterification of 4-acetamidophenol with 4-(trifluoroacetyl)phenyl acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Acetamidophenyl [4-(trifluoroacetyl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Trifluoromethyl derivatives.
Substitution: Various substituted acetamidophenyl derivatives.
Scientific Research Applications
4-Acetamidophenyl [4-(trifluoroacetyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetamidophenyl [4-(trifluoroacetyl)phenyl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidophenol: Known for its analgesic and antipyretic properties.
4-(Trifluoroacetyl)phenyl acetate: Used in organic synthesis and as a reagent.
Uniqueness
4-Acetamidophenyl [4-(trifluoroacetyl)phenyl]acetate is unique due to the presence of both acetamidophenyl and trifluoroacetylphenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
113180-60-2 |
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Molecular Formula |
C18H14F3NO4 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
(4-acetamidophenyl) 2-[4-(2,2,2-trifluoroacetyl)phenyl]acetate |
InChI |
InChI=1S/C18H14F3NO4/c1-11(23)22-14-6-8-15(9-7-14)26-16(24)10-12-2-4-13(5-3-12)17(25)18(19,20)21/h2-9H,10H2,1H3,(H,22,23) |
InChI Key |
CFWKJLQGOCMQSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)CC2=CC=C(C=C2)C(=O)C(F)(F)F |
Origin of Product |
United States |
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